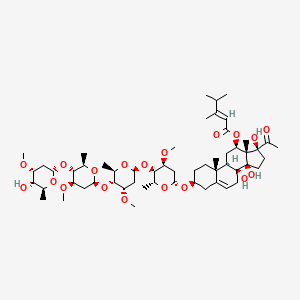

Otophylloside B 4'''-O-alpha-L-cymaropyranoside

Description

Systematic Nomenclature and IUPAC Designation

The systematic chemical identification of this compound begins with its official Chemical Abstracts Service registry number 171422-82-5, which provides unambiguous identification within chemical databases. The compound possesses the molecular formula C56H90O19, indicating a complex molecular structure with fifty-six carbon atoms, ninety hydrogen atoms, and nineteen oxygen atoms. The molecular weight has been determined to be 1067.32 grams per mole, reflecting the substantial size of this glycosidic compound.

The complete International Union of Pure and Applied Chemistry designation for this compound is [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate. This extensive nomenclature reflects the compound's complex three-dimensional structure and the precise stereochemical arrangements throughout the molecule.

The common name "this compound" indicates its derivation from the parent compound Otophylloside B, with an additional alpha-L-cymaropyranoside unit attached at the 4''' position. Alternative nomenclature includes the synonymous designation "Pregn-5-en-20-one, 3-[(O-2,6-dideoxy-3-O-methyl-α-L-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-12-[(3,4-dimethyl-1-oxo-2-pentenyl)oxy]-8,14,17-trihydroxy", which emphasizes the pregnane backbone and the detailed sugar chain composition.

Structural Classification Within C21 Steroidal Glycosides

This compound belongs to the distinguished family of C21 steroidal glycosides, which constitute a group of natural compounds characterized by their pregnane steroid backbone and attached oligosaccharide moieties. The taxonomic classification places this compound within the broader category of "Lipids and lipid-like molecules," specifically under "Steroids and steroid derivatives" and more precisely as "Steroidal glycosides". This hierarchical classification reflects the compound's fundamental structural characteristics and its relationship to other bioactive natural products.

C21 steroidal glycosides are distinguished by their twenty-one carbon steroid nucleus derived from the pregnane skeleton, which forms the aglycone portion of these molecules. The pregnane framework, also known as 17β-ethylandrostane or 10β,13β-dimethyl-17β-ethylgonane, serves as the parent hydrocarbon for numerous biologically active compounds. Within this family, this compound represents a highly sophisticated member due to its extensive glycosidic substitution pattern and complex oligosaccharide chain.

The structural organization follows the typical pattern observed in pregnane glycosides, where the oligosaccharide chain is arranged in a linear fashion rather than branched configuration. The glycone portion consists of multiple sugar units connected through acetal linkages to hydroxyl groups on the steroid backbone. The compound exhibits the characteristic feature of C21 steroidal glycosides where rings C and D of the steroid nucleus are cis-fused, contributing to the overall three-dimensional architecture.

Research has demonstrated that pregnane glycosides typically contain various sugar moieties including D-glucose, L-rhamnose, D-cymarose, D-oleandrose, D-allose, and D-digitoxose. In the case of this compound, the oligosaccharide portion consists of multiple cymarose units, specifically incorporating both D-cymarose and L-cymarose components in its complex sugar chain architecture.

| Structural Feature | Characteristics |

|---|---|

| Molecular Formula | C56H90O19 |

| Molecular Weight | 1067.32 g/mol |

| Steroid Backbone | Pregnane (C21) |

| Ring Fusion | Cis-fused C/D rings |

| Sugar Units | Multiple cymarose moieties |

| Linkage Pattern | Linear oligosaccharide chain |

Stereochemical Configuration and Glycosidic Linkage Specificity

The stereochemical complexity of this compound is evident from its detailed International Union of Pure and Applied Chemistry designation, which specifies the absolute configuration at multiple chiral centers throughout the molecule. The steroid backbone exhibits specific stereochemical arrangements at positions (3S,8S,9R,10R,12R,13S,14R,17S), indicating the precise three-dimensional orientation of substituents around each asymmetric carbon atom.

The glycosidic linkage system demonstrates remarkable complexity through its multiple O-glycosidic bonds that connect the sugar units to each other and to the steroid backbone. These glycosidic bonds represent ether-type linkages formed between the hemiacetal groups of saccharide molecules and hydroxyl groups on other molecules. The compound contains both alpha and beta glycosidic linkages, with the terminal sugar unit specifically designated as alpha-L-cymaropyranoside, indicating an alpha configuration at the anomeric carbon of the L-cymarose unit.

The distinction between alpha and beta glycosidic bonds is determined by the relative stereochemistry of the anomeric position and the stereocenter furthest from C1 in the saccharide. In this compound, the presence of both alpha and beta linkages contributes to the overall structural diversity and potentially influences the biological activity profile of the compound.

The oligosaccharide chain exhibits a 1→4 linkage pattern throughout its structure, as confirmed by spectroscopic analysis of related compounds from the same chemical family. This linkage pattern indicates that each sugar unit is connected to the next through an oxygen bridge between the C1 position of one sugar and the C4 position of the adjacent sugar. The maintenance of this consistent linkage pattern throughout the molecule contributes to the linear arrangement of the oligosaccharide chain.

Stereochemical analysis reveals the presence of multiple methoxy groups at specific positions within the sugar units, as indicated by the systematic name specifying "4-methoxy-6-methyloxan-2-yl" moieties throughout the structure. These methyl ether substituents occupy defined stereochemical positions and contribute to the overall molecular architecture and potential biological activity of the compound.

| Stereochemical Element | Configuration Details |

|---|---|

| Steroid Centers | (3S,8S,9R,10R,12R,13S,14R,17S) |

| Terminal Glycosidic Link | Alpha-L-cymaropyranoside |

| Internal Linkages | 1→4 glycosidic bonds |

| Sugar Stereochemistry | Multiple defined chiral centers |

| Methoxy Substitution | 4-methoxy positions on sugar units |

The stereochemical configuration of this compound represents a sophisticated molecular architecture that reflects millions of years of evolutionary optimization in natural product biosynthesis. The precise arrangement of functional groups and the specific stereochemical relationships between different portions of the molecule contribute to its unique chemical properties and potential biological activities within the broader context of C21 steroidal glycoside natural products.

Properties

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31+,32+,33+,36-,37+,38-,39+,40-,41+,42+,44-,45-,46-,47-,48-,49+,50+,51+,52-,53+,54+,55-,56+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDOHRCAEPBFBO-ZIIVSZOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Column Chromatography

The semi-pure extract is subjected to column chromatography using silica gel (200–300 mesh) as the stationary phase. A gradient elution system with chloroform-methanol (95:5 to 70:30 v/v) is employed to fractionate the mixture. Fractions are collected in 50 mL aliquots and analyzed via TLC. Those containing this compound (Rf ≈ 0.4–0.5) are pooled and concentrated.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using reverse-phase HPLC with a C18 column (250 × 4.6 mm, 5 µm). The mobile phase consists of acetonitrile-water (65:35 v/v) at a flow rate of 1.0 mL/min, with UV detection at 254 nm. The target compound elutes at 12–14 minutes under these conditions, yielding >95% purity.

Preparation of Stock Solutions

For biological assays, this compound is dissolved in dimethyl sulfoxide (DMSO) or ethanol at concentrations of 10–50 mM. To enhance solubility, the solution is warmed to 37°C and sonicated for 15–20 minutes. Stock solutions are stored at -20°C in amber vials to prevent degradation. The table below outlines recommended storage conditions:

| Parameter | Specification | Rationale |

|---|---|---|

| Solvent | DMSO | Prevents crystallization |

| Concentration | 10 mM | Balances solubility and assay viability |

| Storage | -20°C, dark environment | Minimizes thermal/photo degradation |

Challenges in Chemical Synthesis

Despite advances in organic synthesis, the de novo chemical synthesis of this compound remains impractical due to its structural complexity. The molecule features four sugar moieties (α-L-cymaropyranoside, β-D-ribo-hexopyranosyl, etc.) attached to a steroidal aglycone, with multiple stereocenters requiring precise regioselective glycosylation. Current synthetic attempts face the following hurdles:

-

Glycosylation Efficiency : Coupling sugar units to the steroid backbone demands orthogonal protecting groups and catalysts, often leading to low yields (<5%).

-

Stereochemical Control : The α-L-configuration of the cymaropyranoside moiety necessitates chiral auxiliaries or enzymatic methods, which are costly and time-intensive.

-

Scalability : Multi-step syntheses (15–20 steps) are incompatible with industrial-scale production due to cumulative purification losses.

As a result, natural extraction remains the only viable method for obtaining gram-scale quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: The compound reacts with common reagents under standard laboratory conditions. For instance, oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions might use sodium borohydride or lithium aluminum hydride .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In the field of chemistry, Otophylloside B 4'''-O-alpha-L-cymaropyranoside is utilized as a reference compound in chromatographic studies. It serves as a standard for the synthesis of other complex molecules, facilitating the development of new chemical entities with potential therapeutic effects.

Biology

Biologically, this compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for cancer research. Studies have shown that it can inhibit specific cellular pathways leading to apoptosis (programmed cell death) in malignant cells .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic markers, suggesting its potential as an anti-cancer agent.

Medicine

Research into the medicinal applications of this compound is ongoing, particularly regarding its anti-inflammatory and anti-cancer properties. Preliminary findings suggest that it may play a role in modulating immune responses and reducing inflammation .

Table 2: Summary of Medicinal Applications

| Application | Findings |

|---|---|

| Anti-Cancer | Induces apoptosis in cancer cell lines |

| Anti-Inflammatory | Modulates inflammatory cytokine production |

| Immune Modulation | Potentially enhances immune response |

Mechanism of Action

The mechanism by which Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside exerts its effects involves multiple molecular targets and pathways. It interacts with cellular components to inhibit cancer cell proliferation, reduce viral replication, and mitigate oxidative stress . The exact molecular pathways are still under investigation, but it is believed to modulate key signaling pathways involved in these processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogs from Cynanchum otophyllum

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- The 4'''-O-α-L-cymaropyranosyl group in Otophylloside B 4'''-O-α-L-cymaropyranoside enhances solubility and target specificity compared to the base Otophylloside B .

- Otophylloside N, despite structural similarities, shows distinct mechanisms, such as suppressing poly-ADP-ribose polymerase cleavage .

Functional Analogs from Other Species

Table 2: Functional Analogs with Shared Mechanisms

Key Observations :

- Otophylloside B 4'''-O-α-L-cymaropyranoside uniquely combines steroidal anti-apoptotic effects (via Bax/Bcl-2 modulation) with glycoside-mediated antioxidant activity, unlike non-steroidal analogs like crocin or gastrodin .

Research Findings and Mechanistic Insights

Neuroprotection in Epilepsy Models

- Otophylloside B 4'''-O-α-L-cymaropyranoside: Reduces PTZ-induced neuronal death in mice and zebrafish by 40–60% at 10–20 mg/kg doses, outperforming Otophylloside A and B in neurite density preservation .

- Ginsenoside Rb1: While effective in reducing oxidative stress (↑ GSH by 30%), it lacks significant anti-seizure efficacy in PTZ models .

Anti-Amyloid Activity

- Otophylloside B 4'''-O-α-L-cymaropyranoside extends lifespan in Aβ-expressing C.

Biological Activity

Introduction

Otophylloside B 4'''-O-alpha-L-cymaropyranoside is a natural compound derived from plant sources, known for its potential medicinal properties. This article reviews its biological activity, focusing on its anticancer effects, antioxidant properties, and neuroprotective capabilities. The information is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is classified as a glycoside, characterized by the presence of an alpha-L-cymaropyranoside moiety. Its molecular structure contributes to its biological activities, particularly in interactions with cellular pathways.

Key Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₂₄O₉ |

| Molecular Weight | 384.37 g/mol |

| CAS Number | 171422-82-5 |

| Source | Extracted from various plant species |

Anticancer Effects

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, preventing cancer cell division.

- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Case Study: In Vitro Effects on Cancer Cell Lines

A study evaluated the effects of Otophylloside B on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Inhibition of cell proliferation |

Antioxidant Properties

Otophylloside B also exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. This property contributes to its potential in anti-aging therapies and neuroprotection.

Mechanisms of Antioxidant Action

- Free Radical Scavenging : The compound effectively neutralizes free radicals, reducing cellular damage.

- Enhancement of Antioxidant Enzymes : It upregulates the expression of endogenous antioxidants such as superoxide dismutase (SOD) and catalase.

Neuroprotective Effects

The neuroprotective potential of Otophylloside B has been explored in models of neurodegenerative diseases. The compound appears to mitigate neuronal damage associated with oxidative stress and inflammation.

Research Findings

In experiments using C. elegans as a model organism for neurodegeneration:

- Lifespan Extension : Otophylloside B extended the lifespan of C. elegans under oxidative stress conditions.

- Reduction in Neurodegeneration Markers : The compound decreased the accumulation of amyloid-beta plaques, a hallmark of Alzheimer's disease.

Summary of Biological Activities

Q & A

Q. What analytical techniques are recommended for confirming the structural identity and purity of Otophylloside B 4'''-O-α-L-cymaropyranoside?

- Methodological Answer : Structural confirmation requires a combination of high-performance liquid chromatography (HPLC) for purity assessment (>97.5% as per some studies ) and nuclear magnetic resonance (NMR) spectroscopy for elucidating glycosidic linkages and aglycone moieties. For example, - and -NMR can resolve the α-L-cymaropyranosyl configuration at the 4''' position, distinguishing it from β-anomers . Mass spectrometry (MS) is critical for verifying the molecular ion peak (m/z ~1067.31 for ) .

Q. How should researchers standardize protocols for using this compound in biochemical assays (e.g., ELISA)?

- Methodological Answer : When used as a reference standard in ELISA (e.g., for VEGF-D or SHBG quantification ), validate batch consistency via HPLC-UV at 210–220 nm. Prepare stock solutions in DMSO or methanol (≤0.1% v/v final concentration to avoid solvent interference). Cross-validate with spike-recovery experiments in biological matrices to confirm stability and lack of matrix effects .

Q. What are the key challenges in isolating Otophylloside B 4'''-O-α-L-cymaropyranoside from natural sources?

- Methodological Answer : Challenges include low natural abundance and structural similarity to co-occurring glycosides (e.g., Otophylloside F or β-D-cymaropyranoside derivatives ). Optimize extraction using gradient ethanol/water solvent systems (e.g., 70% ethanol for polar glycosides) followed by silica gel or reverse-phase chromatography. Monitor fractions via TLC with anisaldehyde-sulfuric acid staining .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the bioactivity of Otophylloside B 4'''-O-α-L-cymaropyranoside across different pharmacological studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from differences in assay conditions or impurity profiles. Perform orthogonal assays (e.g., microbial growth inhibition alongside cytokine profiling) under standardized conditions. Use metabolomic profiling to rule out interference from co-extracted compounds . Validate target engagement via molecular docking studies, focusing on conserved binding pockets (e.g., steroid hormone receptors or microbial enzymes) .

Q. What strategies are effective for optimizing the synthetic yield of α-L-cymaropyranoside derivatives?

- Methodological Answer : For glycosylation reactions, employ Schmidt’s trichloroacetimidate method with BF-OEt as a promoter to enhance α-selectivity. Monitor reaction progress via -NMR for anomeric proton signals (δ 5.1–5.3 ppm for α-configuration). Purify intermediates using flash chromatography (hexane:ethyl acetate gradients) .

Q. How can researchers investigate the enzymatic hydrolysis of the α-L-cymaropyranosyl moiety in biological systems?

- Methodological Answer : Use β-glucosidase or specific glycosidases (e.g., from Aspergillus niger) in pH-controlled incubations (pH 5.0–6.0). Analyze hydrolyzed products via LC-MS to identify aglycone fragments. Compare kinetic parameters (, ) with synthetic β-D-cymaropyranoside analogs to assess substrate specificity .

Data Contradiction and Validation

Q. How should discrepancies in CAS registry numbers (e.g., 171422-82-5 vs. 171422-85-8) for this compound be addressed?

- Methodological Answer : Cross-reference spectral data (NMR, MS) from independent studies to confirm identity. Consult authoritative databases like PubChem or CAS SciFinder for updated entries. Note that minor structural variations (e.g., glycosidic linkage or stereochemistry) may lead to distinct CAS numbers, necessitating rigorous validation .

Table: Key Analytical Parameters for Otophylloside B 4'''-O-α-L-cymaropyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.